Nitric acid

Description

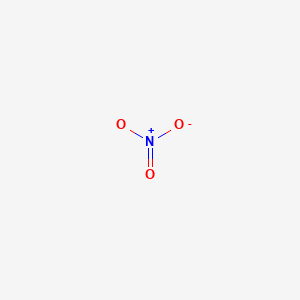

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the History and Synthesis of Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of nitric acid's discovery and the progression of its synthesis from early alchemical practices to modern industrial-scale production. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a comprehensive resource for professionals in the scientific community.

Early Discovery and Alchemical Origins

The history of this compound, or aqua fortis ("strong water") as it was known to alchemists, is rooted in the early days of chemistry. While the exact first isolation is debated, the earliest documented descriptions are attributed to the 8th-century alchemist Jabir ibn Hayyan (Geber).[1][2] His work laid the foundation for the synthesis of this crucial mineral acid.

Jabir ibn Hayyan's method involved the dry distillation of a mixture of salts. While his original texts are complex and often allegorical, the general understanding of his process is the heating of vitriol (sulfate salts) and saltpeter (potassium nitrate).

A significant advancement in the synthesis of this compound came in the 17th century from the German-Dutch chemist Johann Rudolf Glauber . In 1648, he developed a method to produce this compound by reacting sulfuric acid with potassium nitrate.[1] This method, often referred to as Glauber's process, represented a more direct and reproducible synthesis.

Experimental Protocols: Historical Synthesis Methods

Jabir ibn Hayyan's Method (c. 8th Century)

Objective: To produce aqua fortis (this compound) through the distillation of salts.

Materials:

-

Saltpeter (Potassium Nitrate, KNO₃)

-

Copper Sulfate (Blue Vitriol, CuSO₄·5H₂O) or Iron(II) Sulfate (Green Vitriol, FeSO₄·7H₂O)

-

Alum (Potassium Aluminum Sulfate, KAl(SO₄)₂·12H₂O)

-

Alembic or retort for distillation

-

Heating source (charcoal fire)

-

Receiving vessel

Methodology:

-

A mixture of saltpeter, vitriol, and alum was prepared. The exact ratios used by Jabir ibn Hayyan are not definitively known and were likely variable.

-

The mixture was placed in the body of an alembic or retort.

-

The apparatus was sealed to prevent the escape of vapors.

-

The mixture was heated strongly over a fire.

-

The vapors produced were condensed in the head of the alembic or the neck of the retort and collected in a receiving vessel.

-

The resulting liquid was a dilute and often impure form of this compound, contaminated with other volatile compounds.

Note: The alchemical texts describing these procedures are often symbolic and lack the precise measurements and conditions expected in modern scientific protocols. The product would have been a mixture of this compound and other volatile acids, with the concentration and purity being highly dependent on the specific materials and conditions used.

Glauber's Synthesis (1648)

Objective: To synthesize this compound by the reaction of sulfuric acid and potassium nitrate.

Materials:

-

Potassium Nitrate (Saltpeter, KNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glass retort

-

Receiving flask, cooled

-

Heating source (sand bath or oil bath)

Methodology:

-

Potassium nitrate is placed in a glass retort.

-

Concentrated sulfuric acid is carefully added to the potassium nitrate. An equimolar ratio is the theoretical ideal.

-

The retort is gently heated using a sand or oil bath. The reaction proceeds according to the following equation: KNO₃(s) + H₂SO₄(l) → KHSO₄(s) + HNO₃(g)

-

The this compound vaporizes and is distilled over into a cooled receiving flask.

-

The condensed liquid is concentrated this compound. The color of the acid is often yellow to reddish-brown due to the presence of dissolved nitrogen dioxide (NO₂), which forms from the thermal decomposition of some of the this compound.

Industrial Synthesis of this compound

The industrial revolution and the increasing demand for nitrogen-based compounds for fertilizers and explosives spurred the development of large-scale this compound production methods.

The Birkeland-Eyde Process (1903)

Developed by Norwegian industrialist and scientist Kristian Birkeland and his business partner Sam Eyde, this process, also known as the arc process, was the first successful industrial method for nitrogen fixation.[3] It utilized the vast hydroelectric power resources in Norway to produce this compound from atmospheric nitrogen.

Process Description:

-

Nitrogen Fixation: Air is passed through a powerful electric arc. The high temperature of the arc (over 3000 °C) causes atmospheric nitrogen (N₂) and oxygen (O₂) to react and form nitric oxide (NO).

-

Oxidation: The hot nitric oxide is then cooled, and it reacts with the remaining oxygen in the air to form nitrogen dioxide (NO₂).

-

Absorption: The nitrogen dioxide is then passed through absorption towers where it reacts with water to form this compound (HNO₃) and nitrous acid (HNO₂). The nitrous acid is then further oxidized to this compound.

The Birkeland-Eyde process was highly energy-intensive, consuming approximately 15 MWh per ton of this compound produced.[1]

The Ostwald Process (1902)

Developed by the German chemist Wilhelm Ostwald, this process revolutionized this compound production due to its higher efficiency compared to the Birkeland-Eyde process.[2] It remains the primary method for industrial this compound synthesis today. The process is typically integrated with the Haber-Bosch process, which provides the necessary ammonia feedstock.

Process Description: The Ostwald process consists of three main stages:

-

Catalytic Oxidation of Ammonia: A mixture of ammonia (NH₃) and air is passed over a platinum-rhodium catalyst gauze at high temperatures (around 850-900 °C) and pressures (4-10 atm). The ammonia is oxidized to form nitric oxide (NO) and water.

-

Absorption of Nitrogen Dioxide: The nitrogen dioxide is then fed into an absorption tower where it reacts with water to produce this compound. The nitric oxide produced in this step is recycled back to the previous stage to be re-oxidized.

The initial product is a dilute this compound solution (around 60-68% by mass), which can be further concentrated by distillation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the industrial synthesis of this compound.

Table 1: Birkeland-Eyde Process - Operating Conditions and Yields

| Parameter | Value |

| Reaction Temperature | > 3000 °C |

| Reactants | Atmospheric Nitrogen (N₂), Atmospheric Oxygen (O₂) |

| Primary Product | Nitric Oxide (NO) |

| Final Product | This compound (HNO₃) |

| Typical HNO₃ Concentration | 40-50% |

| Energy Consumption | ~15 MWh per ton of HNO₃ |

Table 2: Ostwald Process - Operating Conditions and Yields

| Stage | Parameter | Value |

| 1. Ammonia Oxidation | Catalyst | 90% Platinum, 10% Rhodium |

| Temperature | 850 - 900 °C | |

| Pressure | 4 - 10 atm | |

| Conversion Efficiency | > 95% | |

| 2. Nitric Oxide Oxidation | Temperature | Cooled to ~50 °C |

| 3. Absorption | Final HNO₃ Concentration | 60 - 68% |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and industrial this compound synthesis processes.

References

An In-depth Technical Guide to the Nitric Acid-Water Azeotrope: Concentration and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic properties of nitric acid and water. It includes quantitative data on the azeotrope's composition and boiling point, detailed experimental methodologies for its determination, and visual representations of the underlying principles and experimental workflows. This document is intended to serve as a valuable resource for professionals working in research, development, and production environments where the concentration of this compound is a critical parameter.

Core Concepts: The this compound-Water Azeotrope

This compound and water form a maximum boiling azeotrope, which is a mixture of the two liquids that has a constant boiling point and composition throughout distillation.[1][2] This phenomenon occurs due to strong negative deviations from Raoult's Law, indicating that the intermolecular forces between this compound and water molecules are stronger than the forces between the molecules in the pure components.[3][4] Consequently, the vapor pressure of the mixture is lower than that of either pure component, resulting in a higher boiling point.[3][4]

The existence of this azeotrope presents a significant challenge in the concentration of this compound solutions. Simple distillation of a dilute this compound solution will only concentrate the acid up to the azeotropic point, at which the vapor and liquid phases have the same composition, and no further separation can occur.[3][4] To produce this compound with a concentration higher than the azeotrope, specialized techniques such as extractive distillation, often using sulfuric acid as a dehydrating agent, are required.[5][6]

Quantitative Data

The azeotropic concentration and boiling point of the this compound-water system are dependent on pressure. The following table summarizes the key quantitative data at standard atmospheric pressure.

| Property | Value (at 1 atm) |

| Azeotropic Concentration | 68% this compound (HNO₃) by mass[1][2][7] |

| 32% Water (H₂O) by mass[1][2] | |

| Azeotropic Boiling Point | 120.5 °C (248.9 °F; 393.65 K)[1][7] |

| Boiling Point of Pure HNO₃ | 83 °C (181 °F; 356 K)[7] |

| Boiling Point of Pure H₂O | 100 °C (212 °F; 373 K) |

Experimental Protocols

The determination of the azeotropic concentration and boiling point of a binary mixture like this compound and water involves constructing a boiling point-composition diagram. This is achieved by measuring the boiling points and the compositions of both the liquid and vapor phases for a series of mixtures with varying compositions.

Methodology: Ebulliometry

A common and precise method for determining vapor-liquid equilibrium (VLE) data is through the use of an ebulliometer. A differential ebulliometer is particularly suited for accurate azeotropic studies.

Apparatus:

-

Differential Ebulliometer: An apparatus designed to simultaneously measure the boiling point of a liquid and the condensation temperature of its vapor, allowing for the precise determination of the boiling point elevation.

-

Heating Mantle or Oil Bath: To provide uniform and controllable heating.

-

Magnetic Stirrer and Stir Bar: To ensure uniform temperature and composition of the liquid mixture.

-

Calibrated Thermometers or Resistance Temperature Detectors (RTDs): For accurate temperature measurements of both the liquid and vapor phases.

-

Refractometer: For determining the composition of the liquid and condensed vapor samples.

-

Series of Glassware: Including flasks for preparing mixtures and sample vials.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of this compound-water mixtures with known compositions (e.g., in 10% increments by mass from 0% to 100% this compound).

-

Calibration of the Refractometer: Create a calibration curve by measuring the refractive index of each standard solution at a constant temperature. This curve will be used to determine the composition of unknown samples.

-

Ebulliometer Setup:

-

Assemble the ebulliometer according to the manufacturer's instructions.

-

Place a known volume of a prepared this compound-water mixture into the boiling flask of the ebulliometer.

-

Insert the calibrated thermometers or RTDs to measure the temperature of the boiling liquid and the condensing vapor.

-

-

Boiling Point Measurement:

-

Gently heat the mixture to its boiling point.

-

Record the temperature at which the liquid boils and the temperature at which the vapor condenses. At the azeotropic point, these two temperatures will be identical and at a maximum.

-

-

Sample Collection and Analysis:

-

Once the system has reached equilibrium (stable boiling and condensation temperatures), collect a sample of the boiling liquid and a sample of the condensed vapor (distillate).

-

Allow the samples to cool to the temperature at which the refractometer was calibrated.

-

Measure the refractive index of both the liquid and distillate samples.

-

-

Composition Determination: Use the previously constructed calibration curve to determine the mass percent of this compound in the liquid and vapor samples from their refractive indices.

-

Data Compilation: Repeat steps 3-6 for each of the prepared this compound-water mixtures.

-

Boiling Point-Composition Diagram Construction: Plot the boiling temperatures against the compositions of the liquid and vapor phases. The point where the liquid and vapor composition curves intersect represents the azeotrope, and the corresponding temperature is the azeotropic boiling point.

Visualizations

Experimental Workflow for Azeotrope Determination

The following diagram illustrates the systematic workflow for experimentally determining the boiling point-composition diagram and identifying the azeotrope of a binary mixture.

Caption: Experimental workflow for determining the this compound-water azeotrope.

Logical Relationship in Fractional Distillation of this compound-Water Mixtures

The behavior of a this compound-water mixture during fractional distillation is dictated by whether its initial composition is below or above the azeotropic point. The following diagram illustrates this logical relationship.

Caption: Logic of fractional distillation for this compound-water mixtures.

References

A Technical Guide to the Laboratory Synthesis of Nitric Acid from Nitrate Salts

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the laboratory-scale synthesis of nitric acid (HNO₃) from common nitrate salts. The primary method discussed is the reaction of a nitrate salt with concentrated sulfuric acid (H₂SO₄), followed by distillation to isolate the this compound. This guide covers the foundational principles, detailed experimental protocols, and critical safety considerations.

Core Principles: The Displacement Reaction

The laboratory synthesis of this compound from nitrate salts is predicated on a simple acid-base displacement reaction. Concentrated sulfuric acid, being a strong and non-volatile acid, protonates the nitrate ion (NO₃⁻) from a nitrate salt. The resulting this compound is significantly more volatile than sulfuric acid and the byproduct salt, allowing for its separation and collection via distillation.[1][2]

The general chemical equation for this reaction, using an alkali metal nitrate (MNO₃), is:

MNO₃(s) + H₂SO₄(l) → MHSO₄(s) + HNO₃(g) [2]

In this reaction, the mixture is heated, causing the this compound to vaporize. These vapors are then passed through a condenser and collected as liquid this compound.[3] The temperature of the reaction is a critical parameter; excessive heat can lead to the decomposition of this compound into water and nitrogen dioxide (NO₂), which imparts a characteristic yellow or reddish-brown color to the distillate.[4]

Experimental Protocols

The following sections detail the methodologies for synthesizing this compound using various common nitrate salts. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All-glass apparatus is mandatory as this compound, especially when hot, is highly corrosive and will degrade rubber and cork stoppers.[5]

Synthesis from Sodium or Potassium Nitrate

This is the most common and straightforward laboratory method for producing high-concentration this compound.[1]

2.1.1 Materials and Equipment

-

Reactants:

-

Sodium Nitrate (NaNO₃) or Potassium Nitrate (KNO₃), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

-

Apparatus:

-

Round-bottom flask or retort

-

Distillation head (still head)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Heating mantle or oil bath

-

Glass joints and clips

-

Thermometer (optional, but recommended)

-

2.1.2 Stoichiometry and Reagent Quantities

The reaction is typically performed using stoichiometric amounts or a slight excess of sulfuric acid to ensure complete reaction of the nitrate salt.

| Reactant | Molar Mass ( g/mol ) | Example Quantity | Moles | Volume (H₂SO₄) |

| Potassium Nitrate (KNO₃) | 101.1 | 80.0 g | 0.79 | ~43 mL |

| Sodium Nitrate (NaNO₃) | 85.0 | 50.0 g | 0.59 | ~32 mL |

| Sulfuric Acid (H₂SO₄) | 98.08 | ~77.5 g / ~60-65 mL | 0.79 | ~60-65 mL |

Note: The table provides example quantities found in literature.[6][7] Adjustments can be made based on the desired scale.

2.1.3 Detailed Procedure

-

Setup: Assemble the all-glass distillation apparatus as depicted in the workflow diagram below. Ensure all joints are securely clamped. The receiving flask should be placed in an ice-water bath to facilitate efficient condensation of the this compound vapors.[4]

-

Charging the Flask: Place the dry nitrate salt into the round-bottom flask.[2]

-

Acid Addition: Slowly and carefully add the concentrated sulfuric acid to the nitrate salt in the flask.[7] Swirl gently to mix the reactants into a paste.

-

Heating and Distillation: Gently heat the mixture using a heating mantle.[2] As the temperature rises, the nitrate salt will react with the sulfuric acid, and this compound vapors will begin to form.[3] Often, brown fumes of nitrogen dioxide (NO₂) will be visible initially due to some decomposition.[8]

-

Collection: The this compound vapors will travel into the condenser, liquefy, and drip into the cooled receiving flask.[9] Continue the distillation until no more this compound distills over.

-

Purification (De-NOxing): The collected this compound may be colored yellow or red due to dissolved nitrogen oxides.[6] To obtain a colorless acid, a stream of dry air can be bubbled through the liquid. This helps to drive off the dissolved NO₂ gas.[5][6] Alternatively, adding a small amount of urea or hydrogen peroxide can eliminate the dissolved NO₂.[10][11]

2.1.4 Expected Yield and Purity

-

Atmospheric Pressure Distillation: This method typically yields fuming this compound with a concentration of 90-95%.[1][6] A 99% yield has been reported based on the starting nitrate salt.[12]

-

Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling point and minimizes the thermal decomposition of this compound. This results in a clearer, colorless product known as white-fuming this compound (WFNA), with a concentration typically above 95%.[1]

Synthesis from Calcium Nitrate

Calcium nitrate, often available as a fertilizer, can also be used. This method typically produces the azeotropic concentration of this compound (approx. 68%).[1]

2.2.1 Procedure Outline

-

Dissolve the calcium nitrate in a minimal amount of water to create a slurry.[1]

-

Slowly add concentrated sulfuric acid with constant stirring. This will form a thick paste of calcium sulfate (CaSO₄).

-

Heat the mixture in an all-glass distillation apparatus.

-

Initially, water with small amounts of this compound will distill.

-

The receiving flask is then switched to collect the constant-boiling azeotrope of this compound, which distills at approximately 121°C.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the laboratory synthesis of this compound.

Table 1: Reactant Ratios and Product Concentrations

| Nitrate Salt | Acid | Typical Molar Ratio (Nitrate:Acid) | Distillation Method | Product Concentration | Reference(s) |

| KNO₃ or NaNO₃ | H₂SO₄ | 1 : 1 to 1 : 2 | Atmospheric | 90-99% (Fuming) | [1][12] |

| KNO₃ or NaNO₃ | H₂SO₄ | 1 : 1 | Vacuum | >95% (White Fuming) | [1] |

| Ca(NO₃)₂ | H₂SO₄ | Stoichiometric | Atmospheric, with water | ~68% (Azeotrope) | [1] |

| NaNO₃ | NaHSO₄ | 1 : 1.25 (by mass) | Atmospheric (Dry) | ~75% | [11] |

Table 2: Physical Properties of Synthesized this compound

| Product Type | Concentration (% w/w) | Density (g/mL) | Boiling Point (°C) | Appearance |

| Azeotropic this compound | ~68% | ~1.41 | ~121 | Colorless liquid |

| Fuming this compound (RFNA) | 86-95% | ~1.50 | 83 (pure) | Yellow to Red liquid |

| White Fuming this compound (WFNA) | >95% | ~1.51 | 83 (pure) | Colorless, fuming liquid |

Data compiled from multiple sources.[1][13]

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key chemical and procedural pathways.

Caption: General reaction pathway for this compound synthesis.

Caption: Workflow diagram of the distillation apparatus setup.

Critical Safety Considerations

-

Corrosivity: Concentrated this compound and sulfuric acid are extremely corrosive. They can cause severe chemical burns upon contact with skin or eyes. Always handle them within a fume hood and wear appropriate PPE.

-

Toxicity of Vapors: The synthesis process generates this compound vapors and nitrogen dioxide gas (NO₂). Nitrogen dioxide is insidiously poisonous, and inhaling it can lead to delayed-onset pulmonary edema, which can be fatal.[1] All work must be performed in a certified and functioning chemical fume hood.

-

Exothermic Reactions: The addition of sulfuric acid to the nitrate salt can be exothermic. Add the acid slowly to control the reaction rate.

-

Apparatus Integrity: Use only high-quality borosilicate glassware. Inspect all glassware for cracks or defects before use, as thermal stress can cause flawed glass to fail. Do not use any rubber or cork components in the distillation path.[5]

This guide provides a comprehensive overview for the synthesis of this compound in a laboratory setting. Adherence to the detailed protocols and stringent safety measures is paramount for a successful and safe outcome.

References

- 1. owlcation.com [owlcation.com]

- 2. Glauber's this compound synthesis - Sciencemadness Wiki [sciencemadness.org]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. Simple Ways to Make this compound: 11 Steps (with Pictures) [wikihow.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

Ostwald process for industrial nitric acid production

An In-depth Technical Guide to the Ostwald Process for Industrial Nitric Acid Production

Introduction

The Ostwald process, developed by German chemist Wilhelm Ostwald in 1902, is the cornerstone of modern this compound (HNO₃) production.[1][2] This industrial method catalytically oxidizes ammonia (NH₃) to generate this compound, a critical raw material for the manufacturing of fertilizers (notably ammonium nitrate), explosives (like TNT and nitroglycerin), dyes, and various pharmaceuticals.[1] Its close association with the Haber-Bosch process, which provides the necessary ammonia feedstock, has solidified its importance in the global chemical industry.[3] This guide provides a detailed technical overview of the core principles, operational parameters, and experimental methodologies central to the Ostwald process.

Core Chemical Principles and Reactions

The conversion of ammonia to this compound via the Ostwald process occurs in three principal exothermic stages.[1][4]

-

Catalytic Oxidation of Ammonia: Ammonia is oxidized with oxygen in the presence of a catalyst to form nitric oxide (NO) and water. This is a highly exothermic reaction.[3]

-

4NH₃(g) + 5O₂(g) → 4NO(g) + 6H₂O(g) (ΔH = -905.2 kJ/mol)[3]

-

-

Oxidation of Nitric Oxide: The nitric oxide produced is then further oxidized with oxygen to form nitrogen dioxide (NO₂).[5]

-

2NO(g) + O₂(g) → 2NO₂(g) (ΔH = -114.2 kJ/mol)[3]

-

-

Absorption in Water: Nitrogen dioxide is absorbed into water to produce this compound and nitric oxide. The nitric oxide is recycled back into the process to improve efficiency.[5][6]

-

3NO₂(g) + H₂O(l) → 2HNO₃(aq) + NO(g) (ΔH = -138 kJ/mol)[5]

-

Industrial Process Workflow

The industrial implementation of the Ostwald process is a continuous operation involving several key units, as illustrated in the workflow diagram below. The process begins with the compression and mixing of filtered air and gaseous ammonia, which is then fed into a catalytic converter.[7] The resulting hot nitric oxide gas is cooled, often using heat exchangers to recover energy.[8] Subsequently, the nitric oxide is oxidized to nitrogen dioxide in an oxidation chamber before being fed into an absorption tower.[7] In the absorption tower, the nitrogen dioxide flows counter-current to a spray of water, forming this compound.[7][9] The final product is typically a 55-68% aqueous solution of this compound.[7][8]

Quantitative Process Parameters

The efficiency and yield of the Ostwald process are highly dependent on the operational conditions at each stage. Modern plants are typically designed as single or dual-pressure systems, with pressures ranging from medium (1.7-6.5 bar) to high (>8 bar).[10] High-pressure plants generally achieve lower NOx emissions.[10]

| Parameter | Stage 1: NH₃ Oxidation | Stage 2: NO Oxidation | Stage 3: Absorption | Source(s) |

| Temperature | 800–950 °C | 50–150 °C | < 100 °C | [3][5][8] |

| Pressure | 4–10 atm | Up to 116 psia | 5–10 atm | [3][6][8][9] |

| Catalyst | 90% Platinum, 10% Rhodium gauze | None (Homogeneous) | None | [3][4] |

| NH₃:Air Ratio | 1:8 by volume | N/A | N/A | [7] |

| Yield/Efficiency | >95% conversion of NH₃ | Promoted by low T, high P | Produces 55-68% HNO₃ | [4][9] |

Catalysis in Ammonia Oxidation

The catalytic oxidation of ammonia is the most critical step in the Ostwald process. The standard catalyst is a platinum-rhodium alloy (typically 90% Pt, 10% Rh) in the form of a woven or knitted gauze.[3][4][11] The rhodium is added to increase the strength of the catalyst and improve the yield of nitric oxide.[3] While platinum-based catalysts are highly efficient, their cost has driven research into alternatives, such as cobalt oxide-based catalysts.[11]

During the reaction, several competing side reactions can occur, reducing the selectivity towards nitric oxide. These are minimized by optimizing reaction conditions and reducing the contact time of the gas mixture with the catalyst.[3]

Experimental Protocols

Lab-Scale Catalyst Preparation (Platinum on Fused Silica Wool)

This protocol describes a method for preparing a platinum-on-fused silica wool catalyst, suitable for laboratory-scale demonstrations of the Ostwald process.[12]

-

Materials: Platinum wire/foil, aqua regia (3:1 HCl:HNO₃), sodium chloride (NaCl), fused silica wool, ascorbic acid.

-

Procedure:

-

Dissolve a known quantity of platinum in aqua regia to form hexachloroplatinic acid (H₂PtCl₆).

-

Add sodium chloride to the solution to precipitate sodium hexachloroplatinate (Na₂PtCl₆).

-

Dissolve the sodium hexachloroplatinate precipitate in distilled water.

-

Introduce a weighed amount of fused silica wool into the solution.

-

Add ascorbic acid to the solution. The ascorbic acid acts as a reducing agent, depositing fine platinum metal particles onto the surface of the silica wool.

-

The catalyst is then carefully removed, washed with distilled water, and dried.

-

Catalytic Activity Measurement

This protocol outlines a general setup for measuring the catalytic oxidation of nitric oxide, a key reaction in the process, under simulated industrial conditions.[13][14]

-

Apparatus: A lab-scale fixed-bed reactor (e.g., quartz or stainless steel tube), mass flow controllers for reactant gases (NO, O₂, H₂O, Ar/N₂), a furnace for temperature control, a back-pressure regulator, and gas analysis equipment (e.g., FTIR analyzer, mass spectrometer).[13][14]

-

Procedure:

-

A known weight of the catalyst (e.g., wash-coated monolith or powder mixed with SiC) is loaded into the reactor.[13]

-

The catalyst is pre-treated, often by reduction in a hydrogen atmosphere (e.g., 5% H₂/Ar) at elevated temperatures (e.g., 400 °C).[13]

-

The reactor is brought to the desired reaction temperature (e.g., 350 °C) and pressure (e.g., 4 bar).[13]

-

A simulated feed gas mixture is introduced into the reactor using mass flow controllers. A typical composition could be 10% NO, 6% O₂, 15% H₂O, with the remainder being an inert gas like Argon.[13][15]

-

The composition of the product gas stream exiting the reactor is continuously monitored using the gas analyzer to determine the conversion of NO to NO₂.[14]

-

Isothermal experiments are conducted by maintaining a constant temperature while varying other parameters like gas composition or flow rate (Weight Hourly Space Velocity - WHSV) to study the catalyst's performance and stability over time.[13]

-

Conclusion

The Ostwald process remains the predominant method for industrial this compound synthesis, a testament to its efficiency and scalability.[1][4] The core of the process lies in the high-temperature catalytic oxidation of ammonia, a step that has been extensively optimized through catalyst development and process engineering.[13] Future advancements are likely to focus on further improving catalyst efficiency, reducing the reliance on expensive platinum-group metals, and minimizing the environmental impact, particularly the emission of nitrous oxide (N₂O), a potent greenhouse gas.[4][16] The detailed understanding of reaction kinetics, thermodynamics, and catalytic mechanisms continues to be a critical area of research for scientists and engineers in the field.

References

- 1. trademarknitrogen.com [trademarknitrogen.com]

- 2. byjus.com [byjus.com]

- 3. Ostwald process - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. vula.uct.ac.za [vula.uct.ac.za]

- 6. Ostwald_process [chemeurope.com]

- 7. This compound (HNO3) : Manufacture by Ostwald's process,Reactions, Test, Structure and Uses [chemicalnote.com]

- 8. scribd.com [scribd.com]

- 9. epa.gov [epa.gov]

- 10. eea.europa.eu [eea.europa.eu]

- 11. US9725319B2 - Mixed metal oxide catalyst and production of nitric oxide by oxidation of ammonia - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Ostwald Process Intensification by Catalytic Oxidation of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ostwald Process Intensification by Catalytic Oxidation of Nitric Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (659f) Reducing Nitrous Oxide Emissions in the Ostwald Process Via a Combined Experimental and Statistical Approach | AIChE [proceedings.aiche.org]

The Alchemical and Industrial Revolutions: The Pivotal Role of Nitric Acid in Historical Chemical Experiments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric acid (HNO₃), historically known as aqua fortis or "strong water," is a highly corrosive mineral acid that has been a central reagent in the chemical sciences for over a millennium.[1][2][3] Its discovery in the 8th century by the alchemist Jabir ibn Hayyan (Geber) marked a turning point, providing a powerful new tool for dissolving and transforming matter.[4][5] From the secretive experiments of alchemists seeking to transmute metals to the foundational research that defined modern chemistry, this compound has played an indispensable role. Its potent oxidizing and nitrating properties were instrumental in elucidating the composition of air, developing revolutionary explosives that altered the course of history, and enabling the industrial-scale production of fertilizers that feed the modern world.[6][7][8] This technical guide provides an in-depth exploration of this compound's historical significance, detailing the key experiments, protocols, and quantitative data that underscore its legacy as a cornerstone of chemical innovation.

Early Production and Alchemical Applications of Aqua Fortis

The history of this compound begins in the world of alchemy, where it was prized for its remarkable ability to dissolve most metals, with the notable exception of gold.[2][3] This selective reactivity made it an essential tool for metallurgists and assayers to test the purity of precious metals.[6][9] The alchemical name aqua fortis reflects its perceived power compared to other known acids like vinegar.[1][2]

Alchemical Preparation Methods

Early production methods were rudimentary, relying on the distillation of naturally occurring nitrate salts (saltpeter) with other minerals.[2] These techniques were refined over centuries.

-

Early Distillation: The earliest methods involved heating saltpeter (potassium nitrate, KNO₃) with substances like sand, alum, or vitriol (sulfuric acid in various forms).[2] The heat would decompose the nitrate, and the resulting acidic vapors were condensed and collected.

-

Glauber's Method (c. 1648): The German-Dutch chemist Johann Rudolf Glauber devised a significantly improved and more direct method by heating potassium nitrate with concentrated sulfuric acid.[4][6][8][10] This reaction, which is still a basis for laboratory-scale preparation, efficiently produces this compound, which is then distilled off.[4][11]

Table 1: Key Historical Production Methods for this compound

| Method/Process | Inventor/Developer | Approximate Era | Core Reactants | Key Conditions & Notes |

| Alchemical Distillation | Ancient Alchemists | c. 8th-13th Century | Saltpeter (KNO₃), Vitriol (e.g., FeSO₄), Alum | High-temperature distillation in a retort.[2] |

| Glauber's Process | Johann Rudolf Glauber | c. 1648 | Potassium Nitrate (KNO₃), Sulfuric Acid (H₂SO₄) | Heating the mixture in a retort and distilling the this compound.[4][8] |

| Electric Spark Synthesis | Henry Cavendish | 1785 | Atmospheric Nitrogen (N₂), Atmospheric Oxygen (O₂), Water | Passing electric sparks through moist air.[6][12] |

| Birkeland-Eyde Process | Kristian Birkeland, Sam Eyde | 1905 | Atmospheric Nitrogen (N₂), Atmospheric Oxygen (O₂) | High-temperature electric arc (approx. 2000°C) to form NO.[10][11][13][14] |

| Ostwald Process | Wilhelm Ostwald | 1901 | Ammonia (NH₃), Air (O₂) | Catalytic oxidation of ammonia over platinum gauze.[4][8][11] |

Experimental Workflow: Glauber's Preparation of this compound

The logical flow of Glauber's influential method involved simple, direct chemical action followed by physical separation.

Caption: Workflow for Glauber's 17th-century synthesis of this compound.

The Enlightenment: Elucidating the Composition of this compound

While alchemists perfected its production, the true chemical nature of this compound remained a mystery until the late 18th century. The work of Henry Cavendish and Antoine Lavoisier was fundamental in establishing its elemental composition.

In 1785, the English chemist Henry Cavendish conducted a landmark experiment by passing electric sparks through a mixture of common air and oxygen over a solution of litmus.[6][12] He observed the formation of an acid, which he identified as this compound.[12] By carefully measuring the volumes of gases consumed, he demonstrated that this compound was formed from the nitrogen and oxygen in the air.[6][12] This experiment not only revealed the composition of this compound but also provided the first evidence of nitrogen fixation from the atmosphere.[15] Shortly after, in 1776, Antoine Lavoisier had already shown that this compound contained oxygen.[8]

Experimental Protocol: Cavendish's Synthesis of this compound from Air

Objective: To demonstrate that this compound is formed from the components of atmospheric air.

Materials:

-

Glass globe or tube of known volume.

-

Source of electric sparks (electrostatic machine).

-

Mercury (for containing the gas sample).

-

Common air and a source of additional oxygen ("dephlogisticated air").

-

A solution of litmus or potash (potassium carbonate) to absorb the acidic product.

Methodology:

-

A measured volume of common air (approximately 5 parts) was confined over mercury in the glass vessel.

-

A volume of oxygen (approximately 2 parts) was added to the vessel.

-

An alkaline solution (potash) was introduced to react with and quantify the acid formed.

-

A continuous stream of electric sparks was passed through the gas mixture.

-

As the sparks continued, the volume of the gas mixture slowly decreased, indicating a reaction was occurring.

-